molecular formula C15H15ClO4 B1365855 6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 884497-68-1

6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No. B1365855
M. Wt: 294.73 g/mol
InChI Key: INZGFZXDDUKYND-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, commonly known as “Chloro-Chromone”, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. Chloro-Chromone is a relatively stable molecule, and its chemical structure enables it to be used in a variety of ways in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methyl Substituted Chromanol Analogs : Research by Maruyama, Tobimatsu, and Naruta (1979) explored the methylation of certain chromanol compounds, a process relevant to the synthesis of vitamin K analogs (Maruyama, Tobimatsu, & Naruta, 1979).
  • NMR Chemical Shift Assignments : Timár, Sebök, Kövér, Jászberényi, and Batta (1989) reported the 13C NMR assignments for various substituted 2H-chromene derivatives, providing essential data for understanding their chemical structure and behavior (Timár et al., 1989).

Biological Activities

  • Potential Anticancer Applications : A study by Rubim de Santana et al. (2020) identified certain chromene derivatives as potential leads for new anticancer drugs, following molecular modeling studies and DNA intercalation analysis (Rubim de Santana et al., 2020).
  • Antimicrobial Activity : El Azab, Youssef, and Amin (2014) synthesized novel 2H-Chromene derivatives and assessed their antimicrobial activity against various bacteria and fungi, showing promising results (El Azab, Youssef, & Amin, 2014).

Pharmaceutical Applications

  • Analysis of Metabolites in Rats : Kim et al. (2005) investigated the metabolism of KR-31831, a novel antiangiogenic agent containing a 2H-chromen moiety, in rats using LC-MS and LC-MS/MS analysis, providing insights into its pharmacokinetics (Kim et al., 2005).

Material Science and Organic Synthesis

  • Efficient Synthesis Techniques : Yavari, Amiri, and Haghdadi (2004) described a method for synthesizing functionally diverse 2-oxo-2H-chromenes using triphenylphosphine, highlighting the compound's versatility in material science (Yavari, Amiri, & Haghdadi, 2004).
  • Rapid Synthesis of Substituted Chromenes : Solladié and Girardin (1991) reported a two-step synthesis process for creating 6-alkyl-4-hydroxymethyl-3-chromenes, demonstrating the compound's utility in rapid and efficient organic synthesis (Solladié & Girardin, 1991).

properties

IUPAC Name

6-chloro-3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4/c1-7-8(2)15(18)20-13-6-14(12(16)5-11(7)13)19-10(4)9(3)17/h5-6,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZGFZXDDUKYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404721
Record name 6-Chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

CAS RN

884497-68-1
Record name 6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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